molecular formula C9H18ClNO B6201055 rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 2694057-54-8

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans

Katalognummer: B6201055
CAS-Nummer: 2694057-54-8
Molekulargewicht: 191.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans (Rac-MOCPA-HCl) is a cyclic amino acid derivative with a chiral center at the 2-position. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Rac-MOCPA-HCl has been used in a variety of scientific research applications, including in vivo studies of mGluR5-mediated signaling, in vitro studies of glutamate-induced calcium mobilization, and structure-activity relationship (SAR) studies of mGluR5 ligands.

Wissenschaftliche Forschungsanwendungen

Rac-MOCPA-HCl has been used in a variety of scientific research applications. It has been used in in vivo studies of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans-mediated signaling, in vitro studies of glutamate-induced calcium mobilization, and structure-activity relationship (SAR) studies of this compound ligands. In addition, Rac-MOCPA-HCl has been used in studies of the effects of this compound activation on synaptic plasticity, neuroprotection, and behavior.

Wirkmechanismus

Rac-MOCPA-HCl is a potent agonist of the metabotropic glutamate receptor subtype 5 (rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans). Upon binding to the receptor, Rac-MOCPA-HCl activates G-protein-coupled signaling pathways, which leads to the activation of second messenger systems, such as cyclic AMP and calcium. These second messenger systems are responsible for the physiological and biochemical effects of Rac-MOCPA-HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MOCPA-HCl are mediated by the activation of G-protein-coupled signaling pathways. These pathways lead to the activation of second messenger systems, such as cyclic AMP and calcium, which are responsible for the downstream effects of Rac-MOCPA-HCl. These effects include the modulation of synaptic plasticity, neuroprotection, and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-MOCPA-HCl has several advantages for lab experiments. It is a potent agonist of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans, which makes it a useful tool for studying the effects of this compound activation on synaptic plasticity, neuroprotection, and behavior. In addition, Rac-MOCPA-HCl is relatively easy to synthesize and is relatively stable in solution.
However, there are some limitations to using Rac-MOCPA-HCl in lab experiments. For example, it is not suitable for in vivo studies due to its limited solubility in aqueous solutions. In addition, the effects of Rac-MOCPA-HCl may vary depending on the experimental conditions, such as the concentration and duration of exposure.

Zukünftige Richtungen

There are several potential future directions for the use of Rac-MOCPA-HCl in scientific research. For example, it could be used to study the effects of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans activation on cognitive and motor functions in animal models. In addition, Rac-MOCPA-HCl could be used in combination with other this compound agonists to explore the effects of synergistic activation of this compound. Furthermore, Rac-MOCPA-HCl could be used to study the effects of this compound activation on the development and progression of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, Rac-MOCPA-HCl could be used to explore the potential therapeutic applications of this compound agonists in the treatment of neurological disorders.

Synthesemethoden

Rac-MOCPA-HCl can be synthesized using a two-step procedure. The first step involves the reaction of 4-methyloxan-4-yl chloride with rac-2-amino-1-cyclopropanol hydrochloride in the presence of triethylamine. The second step involves the reaction of the resulting rac-2-amino-1-cyclopropyl-4-methyloxan-4-yl hydrochloride with hydrochloric acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans involves the reaction of a cyclopropane compound with an amine in the presence of a reducing agent to form the desired product. The reaction is carried out under acidic conditions to protonate the amine and form the hydrochloride salt of the product.", "Starting Materials": [ "4-methyloxan-4-ol", "cyclopropane", "amine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyloxan-4-ol is reacted with a strong acid, such as sulfuric acid, to form the corresponding mesylate or tosylate ester.", "Step 2: The mesylate or tosylate ester is then reacted with cyclopropane in the presence of a base, such as sodium hydride, to form the cyclopropane compound.", "Step 3: The cyclopropane compound is then reacted with an amine, such as cyclohexylamine, in the presence of a reducing agent, such as sodium borohydride, to form the desired product.", "Step 4: The product is then protonated with hydrochloric acid to form the hydrochloride salt of the product." ] }

2694057-54-8

Molekularformel

C9H18ClNO

Molekulargewicht

191.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.